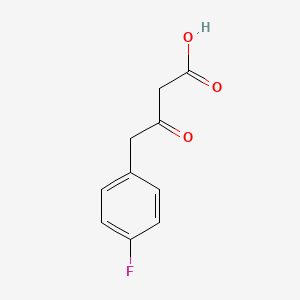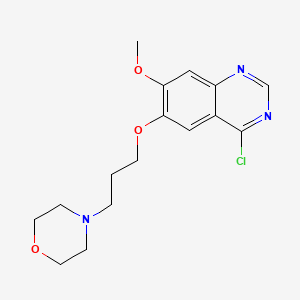
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
概要
説明
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine is a chemical compound with the molecular formula C16H20ClN3O3 and a molecular weight of 337.80100 . It is also known by other synonyms such as 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. This core is substituted at the 4-position by a chloro group and at the 7-position by a methoxy group. Additionally, a morpholine ring is attached to the quinazoline core via a 3-carbon chain .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.262±0.06 g/cm3 and a predicted boiling point of 497.8±45.0 °C . The melting point is reported to be 180-181 °C .科学的研究の応用
Synthesis and Characterization
- Synthesis of Quinazoline Derivatives : This compound is synthesized for its potential in medical applications, particularly in the context of lung cancer treatment. For instance, Zhi-qiang Cai et al. (2019) demonstrated the synthesis of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, by selective nucleophilic attack. The compound exhibited effective inhibition on the proliferation of a lung cancer cell line (Zhi-qiang Cai et al., 2019).
Biological Activity
Antibacterial and DNA Cleavage Potential : A derivative of the compound, incorporating a 1,2,5-thiadiazole moiety, displayed moderate inhibition against Mycobacteria tuberculosis and demonstrated DNA cleavage potential, suggesting its relevance in medicinal research (Suraj N. Mali et al., 2019).
Antioxidant and Antitumor Activities : The synthesis of novel compounds containing this molecule and lawsone indicated antioxidant and antitumor activities, as observed in Ehrlich ascites carcinoma cells, highlighting its potential in cancer research (A. Hassanien et al., 2022).
Chemical Stability and Degradation
- Degradation Study in Pharmaceutical Context : A study on the degradation of a morpholine compound under various conditions (including peroxide-mediated hydrolysis) revealed the formation of several degradants. This is significant for understanding the stability of pharmaceuticals containing such structures (R. Yanaka et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition Properties : Derivatives of quinoline, including structures similar to 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine, have been investigated for their effectiveness as corrosion inhibitors, especially in mild steel in acidic environments. This indicates their potential application in industrial settings (Meryem Hrimla et al., 2021).
将来の方向性
While specific future directions for this compound are not mentioned in the sources I found, the quinazoline scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities. Future research may focus on exploring the potential biological activities of this compound and its derivatives, as well as optimizing its properties for potential therapeutic applications .
特性
IUPAC Name |
4-[3-(4-chloro-7-methoxyquinazolin-6-yl)oxypropyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCABKKDNOBDPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate](/img/structure/B3113998.png)
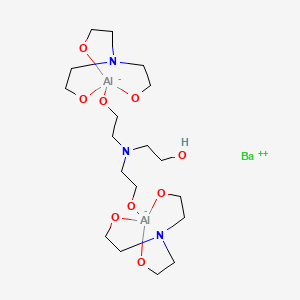
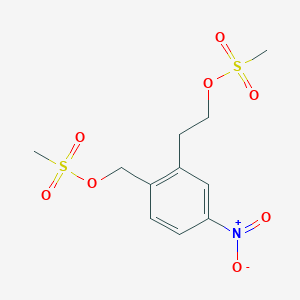
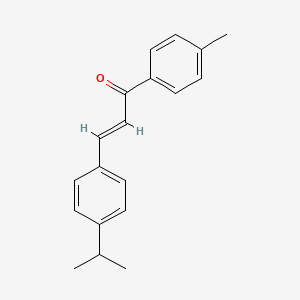
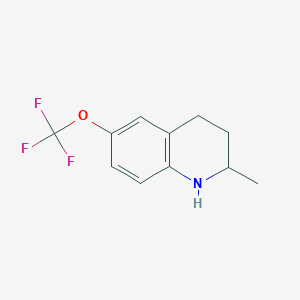
![N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide](/img/structure/B3114014.png)
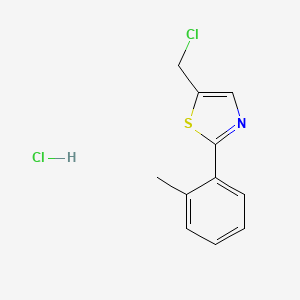
![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B3114040.png)
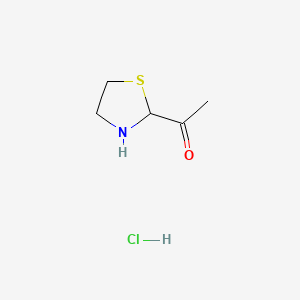
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/structure/B3114045.png)
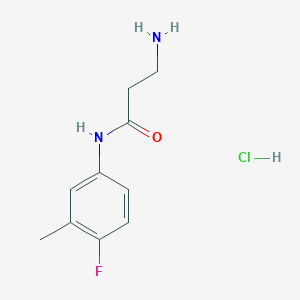
![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B3114053.png)
![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3114064.png)
